molecular formula C15H28O2 B1619689 Tetrahydroionyl acetate CAS No. 68555-59-9

Tetrahydroionyl acetate

Cat. No.: B1619689
CAS No.: 68555-59-9
M. Wt: 240.38 g/mol
InChI Key: OAKWLQFVIYUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Chemistry and Related Fields

Tetrahydroionyl acetate (B1210297), systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate, is classified as a heterocyclic ester. wikipedia.org Its molecular structure consists of a substituted cyclohexane (B81311) ring linked to a butan-2-yl acetate group. This structure, particularly its bicyclic nature, contributes to its stability. As an ester, it possesses greater volatility and different odor characteristics compared to its corresponding alcohol, tetrahydroionol (B1605705).

In the realm of organic chemistry, it is primarily recognized as a fragrance ingredient. lookchem.comfragranceu.com Its scent is characterized as having floral, fruity, and berry-like notes. fragranceu.comchemicalbook.com This profile makes it a component in the formulation of perfumes and other scented products. lookchem.com The compound is not known to occur naturally and is produced via chemical synthesis. lookchem.comfragranceu.com

Below are the key chemical and physical properties of Tetrahydroionyl acetate.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate nih.gov
CAS Number 68555-59-9 lookchem.comfragranceu.comchemicalbook.comalfa-chemistry.com
Molecular Formula C₁₅H₂₈O₂ lookchem.comfragranceu.comalfa-chemistry.com
Molecular Weight 240.38 g/mol lookchem.comalfa-chemistry.com

Table 2: Physical Properties of this compound

Property Value
Appearance Colorless clear liquid fragranceu.com
Boiling Point 268.00 to 269.00 °C @ 760.00 mm Hg fragranceu.com
Flash Point 110.00 °C to 117.7 °C lookchem.comfragranceu.com
Specific Gravity 0.920 to 0.930 @ 25.00 °C fragranceu.comthegoodscentscompany.com
Refractive Index 1.453 to 1.463 @ 20.00 °C fragranceu.comthegoodscentscompany.com

Historical Perspectives on this compound Research

The history of this compound is intertwined with research on ionones and their derivatives for the fragrance and flavor industries. google.comgoogle.com Research dating back to the mid-20th century explored methods for producing various ionone (B8125255) isomers, which are valuable for their woody and floral scents. google.comgoogle.com

A key historical process involves the synthesis of dihydro-γ-ionone from dihydro-α-ionone. google.comresearchgate.net A 1958 British patent detailed a method where dihydro-alpha-ionol is acetylated to form dihydro-alpha-ionol acetate. google.com This intermediate is then treated with hydrogen chloride to yield 3-chloro-tetrahydroionyl acetate. google.comgoogle.com Subsequent reactions with potassium laurate and saponification produced a mixture of dihydro ionyl acetates and their corresponding alcohols. google.com Research has shown that synthesizing dihydro-γ-ionone via the 3-chloro-tetrahydroionyl-acetate intermediate results in better yields compared to using 3-chloro-tetrahydro-ionone. researchgate.net This highlights the compound's historical significance as a crucial intermediate in the synthesis of valuable fragrance components.

Emerging Research Avenues for this compound

While traditionally studied for its fragrance applications, recent academic research has identified this compound in broader chemical and biological contexts, suggesting new potential areas of investigation.

In 2018, a study characterized the chemical constituents of essential oils from Isodon rugosus, a plant used in folk medicine. frontiersin.orgnih.gov Through gas chromatography-mass spectroscopy (GC-MS) analysis, this compound was identified as one of 141 compounds in the essential oil. frontiersin.orgnih.gov The study proceeded to investigate the analgesic, antioxidant, and anticholinesterase properties of the essential oil as a whole, finding significant bioactivity. frontiersin.orgnih.gov The presence of this compound in this bioactive natural extract opens an avenue for future research into its specific pharmacological properties.

Further expanding its known occurrences, a 2021 study on the volatile and bioactive compounds of cagaita (Eugenia dysenterica), a fruit from the Brazilian Cerrado, detected this compound in both the pulp and the jelly made from it. scispace.com Additionally, a 2020 dataset on the pyrolysis of plantain and yam peels for bio-oil production also listed this compound among the identified chemical components. nih.gov

More recently, a 2025 study focused on the development of deep eutectic solvents for CO2 capture unexpectedly detected traces of this compound as a minor thermal degradation product after prolonged heating of the solvent. diva-portal.org The appearance of this compound in such diverse research fields—from natural product chemistry and food science to biomass energy and green chemistry—indicates a growing, albeit often incidental, recognition of this compound in various chemical systems. These findings suggest that future research may uncover novel applications and properties for this compound beyond its established role in the fragrance industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68555-59-9

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate

InChI

InChI=1S/C15H28O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h11-12,14H,6-10H2,1-5H3

InChI Key

OAKWLQFVIYUNRW-UHFFFAOYSA-N

SMILES

CC1CCCC(C1CCC(C)OC(=O)C)(C)C

Canonical SMILES

CC1CCCC(C1CCC(C)OC(=O)C)(C)C

Other CAS No.

68555-59-9

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms Involving Tetrahydroionyl Acetate

Established Synthetic Pathways to Tetrahydroionyl Acetate (B1210297)

The generation of tetrahydroionyl acetate and its derivatives can be achieved through several established synthetic routes, often involving the transformation of related terpenoid structures. These methods focus on creating the characteristic saturated cyclohexane (B81311) ring and the acetate ester moiety.

A notable synthetic pathway involves the use of a halogenated intermediate, specifically 3-chloro-tetrahydroionyl acetate. This route is often employed in the multi-step synthesis of various ionone (B8125255) derivatives, where the introduction and subsequent elimination of a halogen are key steps.

A well-documented method begins with the acetylation of dihydro-alpha-ionol, which is produced by the reduction of dihydro-alpha-ionone. google.comgoogle.com The resulting dihydro-alpha-ionol acetate, which contains a double bond in the cyclohexene (B86901) ring, is then subjected to hydrohalogenation. google.comgoogle.com The addition of hydrogen chloride (HCl) across this double bond yields the saturated, chlorinated intermediate: 3-chloro-tetrahydroionyl acetate. google.comgoogle.com This intermediate is crucial as it facilitates the subsequent formation of other isomers. google.comgoogle.com Research has indicated that the synthesis of dihydro-γ-ionone from dihydro-α-ionone provides better yields when proceeding through the 3-chloro-tetrahydroionyl-acetate intermediate compared to using 3-chloro-tetrahydro-ionone. researchgate.netresearchgate.net

Table 1: Synthesis of 3-chloro-tetrahydroionyl acetate

PrecursorReagentIntermediate Product
Dihydro-alpha-ionolAcetic Anhydride (or similar acetylating agent)Dihydro-alpha-ionol acetate
Dihydro-alpha-ionol acetateHydrogen Chloride (HCl)3-chloro-tetrahydroionyl acetate

Data sourced from multiple patents describing the synthesis of ionone derivatives. google.comgoogle.com

Optimizing the synthesis of acetate esters like this compound is critical for industrial applications, focusing on maximizing yield and achieving high selectivity.

One key area of optimization is the esterification step itself. Traditional esterification methods, such as reacting a terpene alcohol with acetic anhydride, can result in variable yields, partly due to steric hindrance around the alcohol group. To overcome this, enzymatic catalysis has emerged as a superior alternative. The use of lipases as catalysts can offer significantly higher selectivity in the esterification process, although this method requires careful optimization of reaction conditions to be effective.

Table 2: Comparison of Esterification Strategies

MethodCatalystAdvantagesChallenges
Traditional EsterificationAcid (e.g., H₂SO₄)Simple, established methodVariable yields due to steric hindrance
Enzymatic CatalysisLipasesHigher selectivityRequires optimization of enzyme activity and conditions

Information based on research into scalable synthesis methods.

This compound as a Key Intermediate in Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate for the synthesis of other compounds, particularly in the fragrance industry.

Derivatization involves chemically modifying a compound to produce a new one with different properties. This compound can be subjected to such reactions. For instance, it can undergo dibutyrate derivatization, altering the ester group to create a different molecule. fragranceu.com For analytical purposes, such as identification within complex mixtures like plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), compounds including this compound are often derivatized. cus.ac.in A common method involves silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA+TMCS), to increase volatility and improve chromatographic separation. cus.ac.in

This compound, particularly its chlorinated form, plays a pivotal role as a transient intermediate in longer synthetic sequences. A prominent example is the synthesis of mixtures containing dihydro-gamma-ionone, a valuable fragrance component with a warm, woody, and earthy aroma reminiscent of ambergris. google.comgoogle.com

In this sequence, 3-chloro-tetrahydroionyl acetate is treated with a base, such as potassium laurate. google.comgoogle.com This step induces dehydrochlorination, leading to the formation of a mixture of dihydro-ionyl acetate isomers, including dihydro-gamma-ionyl acetate, dihydro-alpha-ionyl acetate, and dihydro-beta-ionyl acetate. google.comgoogle.com This mixture of acetates is then saponified (hydrolyzed) to the corresponding alcohols (dihydro-ionols). Finally, this alcohol mixture is oxidized using an agent like chromic acid to yield the target mixture of dihydro-ionones. google.comgoogle.com This entire process demonstrates the utility of a this compound derivative as a key, albeit transient, intermediate that enables the formation of specific and desirable isomers. google.comgoogle.com

Mechanistic Investigations of this compound Reactions

While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, the mechanisms of its formation and subsequent reactions can be inferred from fundamental principles of organic chemistry.

The synthesis of 3-chloro-tetrahydroionyl acetate from dihydro-alpha-ionol acetate involves the electrophilic addition of hydrogen chloride (HCl) to the carbon-carbon double bond within the cyclohexene ring. The reaction likely proceeds via a carbocation intermediate, following Markovnikov's rule, where the chloride ion attacks the more substituted carbon.

The subsequent reaction of 3-chloro-tetrahydroionyl acetate with a base like potassium laurate is a dehydrohalogenation, which is an elimination reaction (likely E2 mechanism). The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of a new double bond and the expulsion of the chloride ion. This regenerates the unsaturation within the ring at different positions, leading to the observed mixture of dihydro-ionyl acetate isomers.

Further research, potentially involving kinetic studies and computational modeling, would be required to fully elucidate the transition states and energy profiles of these transformations.

Photochemical Transformations and Reaction Pathways

While direct photochemical studies specifically on this compound are not extensively documented in the literature, its structural motifs—a saturated alkyl acetate—allow for the prediction of several potential reaction pathways based on well-known photochemical reactions of esters and related cyclic compounds. The primary photochemical processes for alkyl esters typically involve Norrish Type I and Norrish Type II reactions. msu.eduacs.org

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the alkoxy group (acyl-oxygen cleavage) or the bond between the carbonyl carbon and the alkyl chain (α-cleavage). Upon absorption of UV light, the ester can be promoted to an excited state, leading to the formation of radical intermediates.

Norrish Type II Reaction: For esters possessing accessible gamma-hydrogens (γ-hydrogens) on the alcohol portion, an intramolecular hydrogen abstraction can occur. acs.org The excited carbonyl oxygen abstracts a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo cleavage to yield an alkene and a carboxylic acid, or cyclize to form a cyclobutanol (B46151) derivative. Given the structure of this compound, multiple γ-hydrogens are available for abstraction, making the Norrish Type II pathway a plausible transformation.

Photooxidation: Studies on unsaturated analogues, such as β-ionone derivatives, have shown that they can undergo photooxidation in the presence of oxygen to form complex products like 1,2,4-trioxanes. cdnsciencepub.comcdnsciencepub.com Although this compound lacks the conjugated double bonds that facilitate these specific reactions, the potential for photo-induced oxidation exists, likely proceeding through different radical-mediated mechanisms initiated by light.

The table below summarizes the potential photochemical pathways for this compound based on established reactions of similar compounds.

Reaction PathwayDescriptionPotential Products
Norrish Type IHomolytic cleavage of the C-O or C-C bond adjacent to the carbonyl group.Acyl and alkoxy radicals, leading to various recombination and fragmentation products.
Norrish Type IIIntramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical.Tetrahydroionol (B1605705) and ketene (B1206846) (from acyl-oxygen cleavage), or cleavage products like alkenes and acetic acid.
PhotooxidationRadical-mediated reaction with molecular oxygen initiated by UV light.Hydroperoxides, alcohols, ketones, and other oxidation products.

Hydrolytic Cleavage Mechanisms

The hydrolysis of this compound involves the cleavage of the ester bond to yield tetrahydroionol and acetic acid (or its conjugate base). This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is effectively irreversible. youtube.com The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the tetrahydroionolate anion as the leaving group. In the final step, a rapid and irreversible acid-base reaction occurs where the newly formed acetic acid protonates the tetrahydroionolate, yielding tetrahydroionol and a carboxylate salt (e.g., sodium acetate). Because the final deprotonation of the carboxylic acid is highly exergonic, the reaction is driven to completion. youtube.com The steric hindrance from the bulky trimethylcyclohexyl group may slow the rate of hydrolysis compared to less hindered esters.

The key differences between the acid- and base-catalyzed mechanisms are outlined in the table below.

AspectAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Catalyst/ReagentCatalytic amount of strong acid (e.g., H₂SO₄)Stoichiometric amount of strong base (e.g., NaOH)
NucleophileWater (a weak nucleophile)Hydroxide ion (a strong nucleophile)
Key IntermediateProtonated carbonyl, leading to a neutral tetrahedral intermediate.Anionic tetrahedral intermediate.
ReversibilityReversible equilibrium.Effectively irreversible due to the final deprotonation step.
ProductsTetrahydroionol and Acetic AcidTetrahydroionol and a Carboxylate Salt (e.g., Sodium Acetate)

Oxidative Reaction Pathways

The oxidation of this compound can target either the ester functional group itself or, more commonly, the alcohol moiety after a preliminary hydrolysis step.

Direct oxidation of the ester is generally difficult and requires harsh conditions. numberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the alkyl groups, but such reactions often lack selectivity and can lead to the degradation of the molecule. numberanalytics.comsparkl.me

A more synthetically useful and controlled oxidative pathway involves a two-step sequence:

Hydrolysis: The ester is first hydrolyzed to the corresponding secondary alcohol, tetrahydroionol, as described in the previous section.

Oxidation of the Alcohol: The resulting tetrahydroionol can then be readily oxidized to the corresponding ketone, dihydro-γ-ionone. This transformation is a common step in the synthesis of ionone-related fragrance compounds. A variety of oxidizing agents can be employed for this purpose, with chromium-based reagents being particularly effective for converting secondary alcohols to ketones.

Common oxidizing systems for this transformation are summarized in the table below.

Oxidizing Agent/SystemDescriptionProduct from Tetrahydroionol
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃ in H₂SO₄/acetone)A strong, traditional oxidizing agent for converting secondary alcohols to ketones. ucr.eduDihydro-γ-ionone
Pyridinium Chlorochromate (PCC)A milder chromium(VI) reagent, used in dichloromethane (B109758) (CH₂Cl₂), suitable for sensitive substrates. pduamtulungia.co.inDihydro-γ-ionone
Pyridinium Dichromate (PDC)Similar to PCC, offers mild conditions for the oxidation of alcohols. pduamtulungia.co.inDihydro-γ-ionone
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)A chromium-free method that operates at low temperatures, useful for molecules with acid-sensitive groups. harvard.eduDihydro-γ-ionone

This two-step hydrolysis-oxidation sequence provides a reliable method for converting this compound into valuable ketone derivatives like dihydro-γ-ionone.

Natural Occurrence and Environmental Presence of Tetrahydroionyl Acetate

Identification in Botanical Extracts and Essential Oils

The natural occurrence of tetrahydroionyl acetate (B1210297) is a subject of conflicting information. While several chemical suppliers and databases state that the compound is not found in nature, multiple scientific studies have identified it as a constituent of certain plant and microbial extracts. thegoodscentscompany.comthegoodscentscompany.comresearchsquare.com

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying tetrahydroionyl acetate in various biological materials.

A study characterizing the essential oil of Isodon rugosus, a plant used in traditional medicine, identified this compound as one of its 141 constituents. mdpi.comresearchgate.net Similarly, the compound, noted for its berry-like aroma, was detected as a flavor component in peel pastes made from Saijo persimmon (Diospyros kaki). nih.gov

Beyond the plant kingdom, this compound has been found in extracts from endophytic fungi. For instance, it was identified as a secondary metabolite produced by fungi isolated from mangrove plants, organisms known for hosting a rich diversity of microbial life. uew.edu.gh

Table 1: Documented Occurrences of this compound in Natural Extracts

Source Organism/MaterialType of Extract/SampleAnalytical MethodReference
Isodon rugosusEssential OilGC-MS mdpi.comresearchgate.net
Saijo Persimmon (Diospyros kaki)Peel PasteGC-MS nih.gov
Mangrove Endophytic FungiFungal Culture ExtractGC-MS uew.edu.gh
Trichoderma harzianumFungal MetabolitesGC-MS researchsquare.com

Detailed research into the specific biosynthetic pathways of this compound in plants and microorganisms is limited. However, based on its chemical structure as a sesquiterpenoid derivative, a likely pathway can be proposed. It is hypothesized that its biosynthesis involves enzymes such as sesquiterpene synthases and acetyltransferases, which are common in the production of related compounds in plants. uew.edu.gh Isotopic labeling and transcriptomic analysis of plant tissues under stress could provide more definitive insights into the precise mechanisms and genes involved in its natural production. uew.edu.gh

Detection in Environmental Matrices

The presence of this compound is not confined to its source organisms but extends to the broader environment, though data remains sparse in some areas.

Currently, there is a lack of specific studies focusing on the trace analysis of this compound in atmospheric samples. While it is used as a fragrance agent and could potentially be released into the air, dedicated monitoring and analysis for this compound in the atmosphere are not widely documented in scientific literature. fragranceu.comthegoodscentscompany.com

Direct analysis of this compound in general soil or water samples is not extensively reported. However, its presence has been confirmed in specific contexts within terrestrial ecosystems. For example, it was detected in the ethyl acetate extracts of metabolites from Trichoderma harzianum, a common soil fungus, during a study on the green synthesis of zinc oxide nanoparticles for agricultural use. researchsquare.com The compound has also been identified in studies involving endophytic fungi isolated from mangrove plants, which are a key part of coastal ecosystems. uew.edu.gh

Presence in Anthropogenic Materials and Systems

This compound is frequently encountered in materials and systems created or modified by human activity.

Its primary use is as a fragrance ingredient, valued for its floral and fruity notes, and it is incorporated into perfumes, cosmetics, and other scented products. thegoodscentscompany.comfragranceu.com

The compound also emerges from industrial and technical processes. It has been detected as a trace product during the thermal stability testing of deep eutectic solvents used for CO2 capture, appearing after prolonged heating. diva-portal.org Furthermore, it is a known intermediate in the chemical synthesis of other fragrance compounds, such as dihydro gamma ionone (B8125255). nih.gov

Research into biomass utilization has identified this compound as a chemical constituent of bio-oil produced from the pyrolysis of agricultural waste, specifically plantain and yam peels. researchgate.net It has also been found in analyses of air lime mortars enhanced with fermented bio-additives, a practice rooted in traditional construction techniques. mdpi.com

Identification in Processed Materials and Consumer Products

This compound is a common ingredient in the fragrance and flavor industry, valued for its sweet, floral, and fruity aroma. lookchem.com As a result, it has been identified in a range of consumer products and processed goods. Research has detected its presence in food products, cosmetics, and materials enhanced with bio-additives.

For instance, one study characterized the volatile compounds in both the pulp and jelly of cagaita (Eugenia dysenterica), a Brazilian fruit. Using solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS), researchers identified this compound in both the fresh pulp and the processed jelly, indicating its presence in processed food items. scispace.comufmg.br

The compound has also been detected in essential oils. A chemical analysis of the essential oil from Isodon rugosus, a plant used in traditional medicine, revealed the presence of this compound. frontiersin.orgresearchgate.net In another context, a study on air lime mortar formulated with bio-additives (fermented Terminalia chebula and jaggery) identified this compound as one of the volatile odor compounds through GC-MS analysis. mdpi.com Its use is also noted in fragrance concentrates for products like red apple-scented items and other cosmetics. thegoodscentscompany.com

Table 1: Identification of this compound in Processed Materials and Consumer Products

Product/Material CategorySpecific ExampleAnalytical MethodFinding
Processed Foods Cagaita (Eugenia dysenterica) pulp and jellyHeadspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Identified as a volatile compound in both the raw fruit pulp and the processed jelly. scispace.comufmg.br
Natural Extracts Essential Oil of Isodon rugosusGas Chromatography-Mass Spectrometry (GC-MS)Detected as a constituent of the essential oil. frontiersin.orgresearchgate.net
Building Materials Air Lime Mortar with Bio-additivesGas Chromatography-Mass Spectrometry (GC-MS)Identified as a volatile odor compound. mdpi.com
Consumer Fragrances Perfumes and CosmeticsIndustry Usage DataUsed as a fragrance ingredient for its floral and fruity notes. lookchem.comperflavory.com

Analytical Profiling in Material Degradation Byproducts

This compound has also been identified as a minor byproduct resulting from the thermal degradation of certain materials. This indicates that under specific conditions, such as prolonged exposure to heat, chemical reactions can occur that lead to its formation.

In a study investigating the thermal stability of a deep eutectic solvent (DES) being developed for carbon capture applications, this compound was detected after the solvent was subjected to prolonged heating. The DES was heated in an oil bath at 100°C for 120 hours to simulate long-term thermal stress. Subsequent analysis of the heated solution using a Gas Chromatography system coupled with a Mass Spectrometry detector (GC-MS) revealed the presence of this compound as a minor thermal decomposition product. diva-portal.org The minimal quantities detected suggest that it was not a primary degradation product but formed as part of a more complex series of reactions. diva-portal.org

Table 2: Analytical Profile of this compound as a Material Degradation Byproduct

Original MaterialDegradation ConditionAnalytical MethodFinding
Deep Eutectic Solvent (DES)Prolonged heating at 100°C for 120 hoursGas Chromatography-Mass Spectrometry (GC-MS)Identified as a minor thermal decomposition product. diva-portal.org

Advanced Analytical Strategies for Tetrahydroionyl Acetate Characterization

Chromatographic Techniques for Isolation and Detection

Chromatography is the cornerstone for separating volatile and semi-volatile compounds from various matrices. For a molecule like tetrahydroionyl acetate (B1210297), gas chromatography is the predominant technique, offering high resolution and efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and primary method for the identification and quantification of tetrahydroionyl acetate. The development of a robust GC-MS method involves optimizing several parameters to ensure accurate and reproducible results.

The process begins with the selection of an appropriate capillary column. Columns with a stationary phase like 5% phenyl methylpolysiloxane (e.g., DB-MS5 or HP-5 MS) are commonly used due to their suitable polarity for separating terpenoids and their esters. cabidigitallibrary.orgufmg.br The column dimensions, typically around 30 meters in length, 0.25 mm in internal diameter, and with a film thickness of 0.25 µm, provide a good balance between resolution and analysis time. ufmg.brfrontiersin.org

Method validation relies on a programmed temperature gradient. A typical analysis might start at a lower temperature (e.g., 50-70°C), which is gradually increased to a much higher temperature (e.g., 240-280°C). cabidigitallibrary.orgfrontiersin.orgdiva-portal.org This temperature programming allows for the separation of compounds with a wide range of boiling points, ensuring that more volatile compounds are eluted first, followed by less volatile ones like this compound. Helium is consistently used as the carrier gas. cabidigitallibrary.orgfrontiersin.orgdiva-portal.org The mass spectrometer settings are also critical, with electron ionization (EI) at 70 eV being standard for generating reproducible fragmentation patterns that can be compared against spectral libraries like NIST for compound identification. ufmg.brdiva-portal.org

Table 1: Exemplary GC-MS Method Parameters for this compound Analysis
ParameterConditionSource
InstrumentGas Chromatograph interfaced to a Mass Spectrometer cabidigitallibrary.org
Column TypeHP-5 MS (5% phenyl, 95% methylpolysiloxane) ufmg.br
Column Dimensions30 m length x 0.25 mm ID x 0.25 µm film thickness ufmg.brfrontiersin.org
Carrier GasHelium cabidigitallibrary.orgfrontiersin.org
Injection ModeSplitless or Split (e.g., 46.9:1) cabidigitallibrary.orgufmg.br
Injector Temperature250°C cabidigitallibrary.orgufmg.br
Oven Temperature ProgramInitial 70°C, ramp to 180°C, then to 280°C frontiersin.org
MS Ion Source Temp200°C cabidigitallibrary.org
Ionization ModeElectron Ionization (EI) at 70 eV ufmg.brdiva-portal.org
Mass Scan Range35-800 m/z cabidigitallibrary.orgufmg.br

Solid-Phase Microextraction (SPME) Protocols for Sample Preparation

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique ideal for concentrating volatile and semi-volatile compounds like this compound prior to GC-MS analysis. sigmaaldrich.commdpi.com This method relies on the partitioning of analytes between the sample matrix and a coated fiber. mdpi.com The fiber, typically made of fused silica, is coated with a stationary phase polymer such as polydimethylsiloxane (B3030410) (PDMS) or a combination like divinylbenzene/Carboxen/PDMS. nih.gov

Two main SPME protocols are employed:

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above a liquid or solid sample. sigmaaldrich.com This is particularly useful for analyzing volatile compounds in complex matrices without direct contact, minimizing interference from non-volatile components.

Direct Immersion SPME (DI-SPME): The fiber is immersed directly into a liquid sample, allowing for the extraction of less volatile or more water-soluble analytes. sigmaaldrich.com

After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot injector of the gas chromatograph, where the concentrated analytes are thermally desorbed for analysis. nih.gov SPME is valued for its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly choice for sample preparation in food, environmental, and fragrance analysis. mdpi.comresearchgate.net

Enhancements in Chromatographic Selectivity and Resolution

Achieving high selectivity and resolution is paramount for distinguishing this compound from structurally similar isomers or other compounds within a complex sample. Selectivity can be enhanced by choosing a GC column with a stationary phase that has a specific affinity for the target analyte. While general-purpose columns like those with 5% phenyl polysiloxane are common, more polar columns, such as those with a polyethylene (B3416737) glycol (e.g., Carbowax) or a specialized free fatty acid phase (e.g., Elite-FFAP), can offer different elution orders and improved separation for specific applications. diva-portal.orgnih.gov

Resolution is significantly improved by optimizing the temperature ramp rate in the GC oven. A slower temperature ramp allows for better separation of closely eluting peaks. Furthermore, using a longer capillary column or one with a smaller internal diameter can increase the number of theoretical plates, leading to sharper peaks and superior resolution. The choice of injection technique also plays a role; a splitless injection, for instance, is used to maximize the transfer of trace-level analytes to the column, enhancing sensitivity. ufmg.br

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography separates the components of a mixture, spectroscopy and spectrometry are required for the unambiguous confirmation of the molecular structure of the isolated compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive tool for confirming the elemental composition of a molecule. Unlike nominal mass measurements from standard mass spectrometers, HRMS provides a highly accurate mass measurement. For this compound (C₁₅H₂₈O₂), the theoretical monoisotopic mass is 240.20893 Da. nih.gov Experimental data from HRMS analyses have confirmed this with high precision, reporting an exact mass of 240.20900 Da. This level of accuracy allows for the confident differentiation of this compound from other compounds that might have the same nominal mass but a different elemental formula, thereby providing unequivocal identification.

Application of NMR Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

¹H NMR spectra reveal key proton signals that define the structure. For instance, a characteristic singlet appears around δ 2.05 ppm, which corresponds to the three protons of the acetate methyl group. A multiplet observed further downfield is assigned to the methine proton adjacent to the acetate's oxygen atom.

¹³C NMR spectroscopy complements this by identifying the carbon skeleton. A signal at approximately 171.2 ppm confirms the presence of the carbonyl carbon in the acetate group. Additional signals in the aliphatic region correspond to the various methyl, methylene (B1212753), and quaternary carbons of the trimethyl-substituted cyclohexane (B81311) ring. Together, these NMR data provide a complete map of the molecule's connectivity, confirming the 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate structure. nih.gov

Table 2: Key NMR Spectroscopic Data for this compound
NucleusTechniqueChemical Shift (δ, ppm)AssignmentSource
¹HNMR~2.05 (s, 3H)Methyl protons of the acetate group
¹HNMR~4.85 (quintet, 1H)Methine proton adjacent to the acetate oxygen
¹³CNMR~171.2Carbonyl carbon of the acetate group
¹³CNMR~35-45Quaternary carbons in the cyclohexane ring

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

The characterization of this compound, a saturated ester, relies on spectroscopic techniques to confirm its structural features, particularly the presence of key functional groups. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental tools for this purpose.

Infrared (IR) Spectroscopy is instrumental in identifying the covalent bonds within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of those bonds. The IR spectrum of this compound is defined by the characteristic absorptions of its ester group and its saturated aliphatic framework. libretexts.org The most prominent absorption is the strong carbonyl (C=O) stretch of the acetate ester, which typically appears in the range of 1750-1735 cm⁻¹. libretexts.org Another key feature is the C-O stretching vibrations of the ester linkage, which result in two distinct bands, often found around 1240 cm⁻¹ (asymmetric stretch) and 1020 cm⁻¹ (symmetric stretch). Additionally, the aliphatic C-H stretching vibrations from the numerous methyl and methylene groups on the cyclohexane and butyl moieties are observed as strong, sharp peaks in the 2950-2850 cm⁻¹ region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to probe for the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range, typically associated with conjugated π systems. This compound's structure consists of a saturated cyclohexane ring and an acetate group, lacking any significant conjugated double bonds or aromatic systems. Consequently, the molecule does not exhibit significant absorption in the standard UV-Vis range (above 200 nm). researchgate.net Any potential weak absorption at lower wavelengths is generally not considered a distinguishing feature for identification in complex mixtures. The absence of a strong UV chromophore makes direct UV-Vis detection for quantification challenging unless derivatization is employed.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2950-2850C-HStretchStrong
1750-1735C=O (Ester)StretchStrong
1240C-O (Ester)Asymmetric StretchStrong
1020C-O (Ester)Symmetric StretchMedium-Strong

Quantitative Analytical Methodologies

Accurate quantification of this compound, especially in complex matrices such as essential oils or consumer products, requires robust and validated analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose. cus.ac.in

Development of Calibration Models for Accurate Quantification

The foundation of accurate quantification is the development of a reliable calibration model. This is typically achieved by creating a calibration curve using certified reference standards of this compound.

A series of standard solutions with known concentrations are prepared and analyzed using the chosen instrumental method (e.g., GC-MS or HPLC). The instrument's response (e.g., peak area) is then plotted against the corresponding concentration of the analyte. For most analytical methods, the relationship between concentration and response is linear over a specific range. A linear regression analysis is performed on these data points to generate a mathematical equation (y = mx + c), where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope of the line, and 'c' is the y-intercept. jchps.com

The quality of the calibration model is assessed by its correlation coefficient (R²) or coefficient of determination, with a value close to 1.000 indicating a strong linear relationship. jchps.com For a method to be considered reliable, validation parameters such as linearity, range, limit of detection (LOD), and limit of quantification (LOQ) must be established according to accepted guidelines. sccwrp.org This ensures that the method is sensitive, precise, and accurate for the intended application.

Strategies for Overcoming Matrix Effects in Complex Samples

When analyzing this compound in complex samples like plant extracts or fragrances, co-eluting compounds from the sample matrix can interfere with the analyte's ionization and detection, a phenomenon known as the matrix effect. mdpi.comnih.gov This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. nih.gov Several strategies are employed to compensate for or minimize these effects.

Sample Preparation and Clean-up: The most direct approach is to remove interfering compounds from the sample before analysis. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or gel permeation chromatography can effectively clean up the sample, reducing the complexity of the matrix introduced into the analytical instrument.

Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., changing the column type, mobile phase gradient, or temperature program) can improve the separation between this compound and interfering matrix components, ensuring the analyte elutes in a cleaner region of the chromatogram. nih.gov

Use of Internal Standards: A common and effective way to compensate for matrix effects is the use of an internal standard (IS). An ideal IS is a compound that is structurally similar to the analyte but not present in the sample. An isotope-labeled version of this compound would be the optimal choice. The IS is added at a constant concentration to all standards and samples. Since the IS and the analyte are affected similarly by the matrix, the ratio of the analyte's response to the IS's response provides a more accurate measure for quantification. nih.gov

Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix that is identical or very similar to the sample matrix. nih.gov This ensures that the standards and the samples experience the same matrix effects, which are then inherently corrected for in the calibration model.

Standard Addition Method (SAM): When a blank matrix is not available, the standard addition method can be used. This involves adding known amounts of a standard solution to aliquots of the sample itself. The resulting instrument responses are plotted, and the original concentration in the sample is determined by extrapolating the calibration line back to the x-axis. mdpi.comnih.gov

Interlaboratory Comparisons and Method Standardization

To ensure that an analytical method for this compound is robust, reliable, and produces comparable results regardless of where the analysis is performed, interlaboratory comparisons, also known as ring trials or proficiency tests, are essential. biorxiv.orgresearchgate.net These studies involve multiple laboratories analyzing identical samples using a standardized protocol.

The primary goals of an interlaboratory comparison are to:

Assess Reproducibility and Ruggedness: Determine the degree of agreement between results from different laboratories, which highlights the method's reproducibility under various conditions (e.g., different instruments, reagents, and analysts). nih.govnih.gov

Identify Sources of Variation: Pinpoint potential sources of analytical error and variability, which can arise from pre-analytical steps (sample handling), analytical procedures (instrument calibration), or post-analytical steps (data processing and interpretation). biorxiv.org

Establish Method Performance Criteria: The results from these studies can be used to establish performance characteristics like precision and accuracy that can be expected from any laboratory using the standardized method. sccwrp.org

Promote Standardization: By demonstrating the reliability of a method, interlaboratory comparisons support its adoption as a standard procedure for routine analysis.

For a compound like this compound, which is found in natural products, a ring trial would likely reveal variability stemming from the GC-MS instrumentation and data processing software used by different labs. biorxiv.org Such a study would underscore the critical need for highly detailed and standardized operating procedures, including specified GC column types, temperature programs, and mass spectrometer settings, to achieve consistent and comparable quantitative results across different facilities. researchgate.net

Degradation Pathways and Stability Studies of Tetrahydroionyl Acetate

Thermal Stability and Decomposition Mechanisms

The thermal stability of an organic compound is a critical parameter for its storage and use in applications that may involve elevated temperatures.

Identification of Thermal Degradation Products

Studies have shown that tetrahydroionyl acetate (B1210297) undergoes decomposition at temperatures exceeding 200°C. The primary degradation products identified are acetic acid and various ionene hydrocarbons. The release of acetic acid is a common thermal degradation pathway for acetate esters. The formation of ionene hydrocarbons suggests a rearrangement and cyclization of the carbon skeleton following the initial loss of the acetate group. In some high-temperature processes, such as the pyrolysis of biomass, tetrahydroionyl acetate itself has been identified as a thermal degradation product of other complex organic molecules. diva-portal.orgresearchgate.net

Kinetic Studies of Thermal Decomposition Processes

While the decomposition temperature and primary products have been identified, detailed kinetic studies on the thermal decomposition of this compound are not extensively available in the public domain. Such studies would be beneficial to precisely model its degradation rate at different temperatures and predict its shelf-life under various thermal stresses. General principles of thermal decomposition of esters suggest that the reaction likely follows first-order kinetics, with the rate being highly dependent on the temperature, following the Arrhenius equation. However, without specific experimental data, the activation energy and pre-exponential factor for the decomposition of this compound remain unknown.

Photostability and Photodegradation Mechanisms

The interaction of fragrance molecules with light is a key factor in the stability of products exposed to sunlight or artificial light.

Influence of Wavelength and Light Intensity on Degradation

The susceptibility of a molecule to photodegradation is directly related to its ability to absorb light. This compound lacks a conjugated π system, which is the primary chromophore responsible for absorbing ultraviolet (UV) and visible light. As a result, it does not show significant absorption above 200 nm. This characteristic suggests a low susceptibility to direct photodegradation by sunlight, which is composed of wavelengths greater than 290 nm.

However, some sources suggest that the bicyclic structure of this compound may enhance its stability against UV degradation when compared to similar, less complex structures. This could be attributed to the rigid structure limiting the vibrational modes that can lead to bond cleavage after energy absorption. It is also possible that photodegradation could be initiated by other light-absorbing species present in a formulation, which then transfer energy to the this compound molecule (photosensitization). The rate of such indirect photodegradation would depend on the concentration and type of photosensitizer, as well as the intensity of the light source.

Characterization of Photodegradation Byproducts

Due to its limited light absorption, specific studies characterizing the photodegradation byproducts of this compound are scarce. For related terpene acetates, photodegradation can proceed through various pathways, including ester cleavage, oxidation, and rearrangement, leading to a complex mixture of smaller volatile compounds and polymeric materials. However, without experimental data for this compound, the exact nature of its photodegradation byproducts, if any, remains speculative.

Hydrolytic Stability under Varying pH Conditions

The stability of an ester like this compound in the presence of water is highly dependent on the pH of the medium. Hydrolysis, the cleavage of the ester bond to form an alcohol and a carboxylic acid, can be catalyzed by both acids and bases.

Research indicates that this compound exhibits slow degradation in an aqueous bicarbonate solution at a pH of 8.5 over a period of 72 hours. This suggests a degree of stability under mildly alkaline conditions. The bicyclic structure of this compound is thought to sterically hinder the approach of the hydroxide (B78521) ion to the carbonyl carbon, thus reducing its susceptibility to hydrolysis compared to simpler, non-cyclic acetates.

The primary products of hydrolysis would be tetrahydroionol (B1605705) and acetic acid. The rate of hydrolysis is expected to be slowest in the neutral pH range and increase as the pH becomes more acidic or alkaline.

Table 1: Summary of Degradation Pathways for this compound

Degradation PathwayConditionsMajor Degradation ProductsData Source
Thermal Degradation > 200°CAcetic acid, Ionene hydrocarbons
Photodegradation Sunlight (direct)Not readily degraded
Hydrolytic Degradation pH 8.5 (aqueous bicarbonate)Slow degradation
Hydrolytic Degradation Acidic/Alkaline conditionsTetrahydroionol, Acetic acid

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of an ester is the reverse reaction of Fischer esterification, wherein the ester is cleaved back into its constituent carboxylic acid and alcohol in the presence of water and an acid catalyst. fiveable.memsu.edu The generally accepted mechanism for esters involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol molecule yield the carboxylic acid. scribd.com

For this compound, the reaction proceeds as follows:

Step 1: Protonation The carbonyl oxygen of the acetate group is protonated by an acid (H₃O⁺).

Step 2: Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon.

Step 3: Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Step 4: Elimination The alcohol portion (tetrahydroionol) is eliminated as a leaving group.

Step 5: Deprotonation The protonated carboxylic acid (acetic acid) is deprotonated by water.

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively detailed in publicly available literature, its structural characteristics provide insight into its stability. The bulky, sterically hindering tetrahydroionyl group, combined with its bicyclic structure, is believed to reduce the susceptibility of the ester bond to hydrolytic cleavage compared to simpler, less hindered esters. This enhanced structural stability likely contributes to a longer shelf life in neutral or mildly acidic formulations. The hydrolysis of terpene esters can also be influenced by pH-dependent molecular rearrangements, although this is more common in unsaturated analogs. researchgate.net

Table 1: Predicted Relative Stability to Acid Hydrolysis

Compound Structure Steric Hindrance Predicted Hydrolysis Rate
Ethyl Acetate Simple, linear Low Baseline
tert-Butyl Acetate Branched, bulky High Slower than ethyl acetate
This compound Bicyclic, very bulky Very High Predicted to be significantly slower than simple esters

Base-Catalyzed Hydrolysis Investigations

The mechanism for the saponification of this compound involves two main steps:

Step 1: Nucleophilic Addition A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral alkoxide intermediate.

Step 2: Elimination and Deprotonation The carbonyl double bond reforms, and the alkoxide (tetrahydroionolate) is eliminated. This highly basic alkoxide then deprotonates the acetic acid molecule, forming tetrahydroionol and the acetate anion.

The rate of saponification is highly dependent on the structure of the ester. Increased steric bulk around the carbonyl group hinders the approach of the nucleophilic hydroxide ion, leading to a slower reaction rate. Given the significant steric hindrance provided by the 4-(2,2,6-trimethylcyclohexyl) group in this compound, its rate of saponification is expected to be substantially lower than that of simple esters like ethyl acetate. researchgate.netajpaonline.com

Table 2: Comparison of Saponification Reaction Parameters (Illustrative)

Parameter Ethyl Acetate This compound (Predicted)
Reaction Order Second-order Expected to be second-order
Steric Hindrance Low High
Relative Rate Constant High (Baseline for comparison) Low
Influencing Factors Temperature, concentration of reactants Temperature, concentration of reactants, significant steric effects

Oxidative Degradation Processes

Autoxidation and Radical-Mediated Pathways

Autoxidation is a primary cause of degradation for many organic fragrance ingredients, proceeding via a free-radical chain mechanism initiated by factors such as light, heat, or the presence of metal impurities. researchgate.netgoogle.com Although this process is most rapid for compounds with unsaturated C=C bonds, saturated molecules like this compound are also susceptible. gu.seresearchgate.net

The autoxidation process generally involves three stages:

Initiation: Formation of a free radical from the parent molecule. For a saturated compound like this compound, this involves the abstraction of a hydrogen atom from a susceptible C-H bond, often at a tertiary carbon, to form an alkyl radical (R•).

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. researchgate.netresearchgate.net

Termination: The reaction chain is terminated when two radicals combine.

The hydroperoxides (ROOH) formed during propagation are often unstable and can decompose, especially in the presence of heat or metal ions, to form a variety of secondary degradation products, including alcohols, aldehydes, and ketones. researchgate.net These secondary products can significantly alter the odor profile of the original compound.

Catalytic Oxidation Mechanisms

The oxidative degradation of this compound can be accelerated by the presence of catalysts, particularly transition metal ions (e.g., iron, copper, cobalt, manganese). These metals can facilitate the decomposition of hydroperoxides formed during autoxidation, generating highly reactive radicals that accelerate further degradation.

While much of the research on terpene oxidation focuses on unsaturated systems, catalytic systems have been developed for the aerobic oxidation of saturated hydrocarbons. mdpi.comcore.ac.uk For instance, mixed-metal catalysts such as Co(II)/Mn(II) in acetic acid are used to oxidize alkyl groups to ketones or carboxylic acids, often under elevated temperature and pressure. core.ac.uk In the context of this compound degradation, such a process could lead to the oxidation of the cyclohexane (B81311) ring or the butyl sidechain, resulting in the formation of various keto- or carboxy-derivatives and cleavage of the ester itself.

Strategies for Enhancing the Stability of this compound

Several strategies can be employed to mitigate degradation and prolong the shelf life of this compound in various formulations.

Use of Antioxidants: The most common approach to prevent oxidative degradation is the addition of antioxidants. google.com Primary antioxidants, such as butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E), function as radical scavengers. mdpi.comdermaviduals.dethegoodscentscompany.com They donate a hydrogen atom to the peroxy radical (ROO•), terminating the oxidation chain reaction by forming a stable radical that is unable to propagate the chain further.

Chelating Agents: Since metal ions can catalyze oxidative degradation, the inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can enhance stability by sequestering these ions and rendering them inactive. nih.gov

Control of Environmental Factors: Stability is significantly improved by controlling storage and formulation conditions. This includes protecting the compound from exposure to light and atmospheric oxygen, for instance, by using opaque packaging or storing under an inert atmosphere like nitrogen. researchgate.net Minimizing exposure to high temperatures is also critical, as heat accelerates the rates of both hydrolysis and oxidation. researchgate.net

Microencapsulation: This physical method provides a protective barrier around the fragrance oil, isolating it from environmental triggers like oxygen, humidity, and light. nih.gov Techniques like spray drying are used to encapsulate the lipophilic acetate within a solid, water-soluble wall material, such as maltodextrin, gum arabic, or modified starches. icm.edu.plnih.gov This not only enhances chemical stability but can also provide controlled release of the fragrance in the final product. mdpi.com

Table 3: Common Stabilization Strategies for Fragrance Esters

Strategy Mechanism of Action Examples
Antioxidants Scavenges free radicals to terminate oxidation chain reactions. Butylated Hydroxytoluene (BHT), Tocopherols (Vitamin E)
Chelating Agents Binds and deactivates pro-oxidant metal ions. Ethylenediaminetetraacetic acid (EDTA), Citric Acid
Environmental Control Reduces exposure to initiators of degradation (light, heat, oxygen). Opaque packaging, inert gas blanketing, refrigerated storage
Microencapsulation Creates a physical barrier between the active ingredient and the environment. Spray drying with maltodextrin, coacervation with gelatin

Compound Reference Table

Computational Chemistry and Theoretical Modeling of Tetrahydroionyl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetrahydroionyl acetate (B1210297), providing a static, time-independent perspective of its electronic and structural characteristics.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For tetrahydroionyl acetate, quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule. These calculations reveal key electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and partial atomic charges.

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich regions (typically around the oxygen atoms of the acetate group) that are susceptible to electrophilic attack, and electron-poor regions that are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

Property Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy 1.2 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 7.7 eV DFT/B3LYP/6-31G*

Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations for a molecule of this type. The specific basis set and functional (e.g., B3LYP/6-31G) are chosen to provide a balance between accuracy and computational cost.*

Due to the flexibility of the cyclohexyl ring and the butanyl acetate side chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable geometries (conformers) of the molecule and to map the potential energy surface that governs their interconversion. rsc.org

By systematically rotating the rotatable bonds and performing geometry optimizations, a potential energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. The relative energies of these conformers, along with the energy barriers separating them, are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules, such as olfactory receptors.

Table 2: Relative Energies of Major Conformers of this compound

Conformer Relative Energy (kcal/mol) Population (%) at 298 K
1 (Chair, Equatorial) 0.00 75.3
2 (Chair, Axial) 1.50 10.2

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The conformer descriptions (e.g., "Chair, Equatorial") refer to the conformation of the cyclohexane (B81311) ring and the orientation of the side chain.

Molecular Dynamics Simulations for Behavior Prediction

Molecular dynamics (MD) simulations provide a dynamic view of this compound, modeling the movement of atoms over time. researchgate.net This approach allows for the investigation of time-dependent properties, including intermolecular interactions and the dynamics of chemical reactions.

In a liquid or solution, the behavior of this compound is heavily influenced by its interactions with surrounding molecules (solvent). MD simulations can model these interactions explicitly by placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms.

These simulations can reveal details about the solvation shell around this compound, including the preferred orientation of solvent molecules and the formation of hydrogen bonds (if applicable). Understanding these interactions is crucial for predicting solubility, partitioning behavior, and how the molecule behaves in complex mixtures like fragrance formulations.

While quantum chemistry provides information about the thermodynamics of a reaction, MD simulations can offer insights into the dynamics and mechanisms of chemical processes. mdpi.comnih.gov For example, the hydrolysis of the ester group in this compound can be simulated to understand the role of water molecules in the reaction mechanism and to calculate the free energy barrier of the reaction.

Reactive force fields can be employed in MD simulations to model bond breaking and formation, allowing for the direct observation of reaction pathways and the identification of transient intermediates. mdpi.com

Prediction of Spectroscopic Features and Reactivity Profiles

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Quantum chemical calculations can be used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. arxiv.orgmedium.comfrontiersin.orgnih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex experimental spectra.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value (Typical)
13C NMR Chemical Shift (C=O) 170.5 ppm 169-172 ppm
1H NMR Chemical Shift (CH-O) 4.8 ppm 4.7-5.0 ppm

Note: The predicted values are illustrative and represent typical accuracies that can be achieved with modern computational methods. Experimental values are given as a typical range for similar functional groups.

Furthermore, the electronic properties calculated through quantum chemistry, such as the HOMO-LUMO gap and the electrostatic potential, can be used to predict the reactivity of this compound towards different chemical reagents. For instance, the electron-rich carbonyl oxygen would be predicted to be a site for electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack.

Theoretical Prediction of Mass Fragmentation Patterns

The theoretical prediction of mass fragmentation patterns for this compound under electron ionization (EI) mass spectrometry is crucial for its identification in complex mixtures and for understanding its intrinsic chemical stability. While specific, computationally generated mass spectra for this compound are not widely available in the literature, its fragmentation behavior can be predicted based on the well-established principles of mass spectrometry for organic molecules, particularly for esters and cyclic alkanes. chemguide.co.uklibretexts.orgwikipedia.org

Upon electron impact, this compound (C₁₅H₂₈O₂) will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation of this energetically unstable molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. chemguide.co.uk The primary fragmentation pathways anticipated for this compound include α-cleavage, McLafferty rearrangement, and fragmentation of the cyclohexane ring.

α-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, this could result in the loss of the alkoxy group or the acetyl group.

Loss of the alkoxy group: Cleavage of the C-O bond attached to the butanyl side chain would result in the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43. This is often a prominent peak in the mass spectra of acetates.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the butanyl chain would lead to the formation of a C₁₃H₂₅⁺ cation.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen atom. wikipedia.org In this compound, a γ-hydrogen can be abstracted from the alkyl chain or the cyclohexane ring by the carbonyl oxygen, leading to the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) and the formation of a radical cation with a corresponding m/z.

Cyclohexane Ring Fragmentation: The substituted cyclohexane ring can also undergo fragmentation. This typically involves the loss of alkyl groups or the opening of the ring followed by further fragmentation. The loss of a methyl group (•CH₃) from the trimethylcyclohexyl moiety would result in a fragment ion at M-15.

A summary of the theoretically predicted major fragment ions for this compound is presented in the table below.

Predicted Fragment Ion (m/z) Proposed Fragmentation Pathway
M-15Loss of a methyl radical (•CH₃) from the trimethylcyclohexyl group.
M-60McLafferty rearrangement leading to the elimination of neutral acetic acid (CH₃COOH).
43α-cleavage resulting in the formation of the acetyl cation ([CH₃CO]⁺).
Various CₙHₘ⁺ fragmentsFragmentation of the cyclohexane ring and the butanyl side chain.

Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways and transition states for this compound can provide significant insights into its reactivity, stability, and potential transformation mechanisms. While specific computational studies on this compound are scarce, the general principles of computational chemistry can be applied to model its behavior in various chemical reactions, drawing parallels from studies on similar terpene esters. nih.govacs.orgresearchgate.net

Plausible Reaction Pathways for Modeling:

Two key reaction types are particularly relevant for computational modeling of this compound:

Ester Pyrolysis: The thermal decomposition of esters, known as pyrolysis, is a well-studied class of reactions that proceeds through a cyclic transition state (a retro-ene reaction). lookchemmall.commcmaster.ca For this compound, this would involve the elimination of acetic acid to form an alkene. Computational modeling can be used to determine the activation energy and the geometry of the six-membered transition state for this reaction. rsc.orgresearchgate.net Density Functional Theory (DFT) is a common method for such calculations.

Hydrolysis: The hydrolysis of this compound, either acid or base-catalyzed, would yield tetrahydroionol (B1605705) and acetic acid. Computational modeling can elucidate the reaction mechanism, including the formation of tetrahedral intermediates and the energies of the transition states for the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon.

Computational Methods:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic structure, geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. pku.edu.cnresearchgate.net This allows for the calculation of important thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies.

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of this compound and its reactions over time. This approach can be particularly useful for understanding the role of the solvent and for exploring the conformational landscape of the molecule, which can influence its reactivity.

Modeling Transition States:

A crucial aspect of modeling reaction pathways is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For a reaction like ester pyrolysis, computational methods can precisely model the geometry of the cyclic transition state, including the bond lengths of the forming and breaking bonds. lookchemmall.commcmaster.ca

The table below summarizes the key aspects of computational modeling for potential reactions of this compound.

Reaction Type Key Intermediates/States for Modeling Typical Computational Methods Key Parameters to be Determined
Ester Pyrolysis Six-membered cyclic transition stateDensity Functional Theory (DFT)Activation energy, transition state geometry, vibrational frequencies
Hydrolysis Tetrahedral intermediates, transition statesDFT, Molecular Dynamics (MD)Reaction energy profile, role of catalyst, solvent effects

Future Directions and Interdisciplinary Research on Tetrahydroionyl Acetate

Development of Sustainable Synthetic Routes

The chemical industry is increasingly focused on green chemistry to minimize environmental impact. chemistryjournals.net Traditional synthesis methods for fragrance compounds like terpene acetates often rely on harsh catalysts and produce significant waste, highlighting the need for more sustainable alternatives. google.com For tetrahydroionyl acetate (B1210297), which is produced via chemical synthesis lookchem.com, future research will likely focus on developing eco-friendly and efficient production methods.

Key strategies for green synthesis include:

Biocatalysis: Utilizing enzymes as natural catalysts can lead to highly specific reactions under mild conditions, reducing byproducts and energy consumption. chemistryjournals.net Synthetic biology approaches could engineer microbial cell factories for the production of terpenoids and their precursors. nih.gov

Alternative Solvents and Technologies: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a core principle of green chemistry. chemistryjournals.net Furthermore, technologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy usage. chemistryjournals.net

Novel Catalytic Systems: Research into innovative catalytic methods, such as using molecular capsules to mimic natural enzymatic processes, offers a promising way to synthesize complex terpenes in fewer steps and with higher yields. eurekalert.org This approach could simplify the construction of the core terpene structure of tetrahydroionyl acetate. eurekalert.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Terpene Acetates
ParameterTraditional Synthesis (e.g., Phosphoric Acid Method) google.comGreen Synthetic Routes chemistryjournals.netnih.gov
CatalystMineral acids (e.g., Phosphoric acid)Enzymes (Biocatalysis), Solid acids, Novel metal catalysts
SolventsVolatile organic compounds (VOCs)Water, Ionic liquids, Supercritical fluids
Reaction ConditionsHigh temperatures, Long reaction times (18-20 hours)Mild/ambient conditions, Significantly reduced reaction times
Byproducts/WasteSignificant generation of olefin byproducts and wastewaterMinimized byproducts, High atom economy, Biodegradable waste
Energy ConsumptionHighLow (e.g., via microwave-assisted synthesis)

Exploration of Novel Analytical Techniques

The analysis of complex fragrance mixtures requires advanced and sensitive analytical methods to ensure quality, purity, and consistency. For this compound, future research will benefit from the application of novel and hyphenated analytical techniques for its characterization and detection in various matrices.

Emerging analytical frontiers include:

Advanced Chromatographic and Spectrometric Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for analyzing volatile fragrance compounds. alwsci.com Future work could employ multidimensional techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) for enhanced separation and identification of isomers and trace impurities in this compound samples. mdpi.com

Hybrid and Real-Time Techniques: Gas Chromatography-Olfactometry (GC-O) combines chemical analysis with the human sense of smell, which is invaluable for characterizing the specific aroma profile of odor-active compounds. alfa-chemistry.com The development of portable GC-MS systems and electronic noses offers the potential for real-time, on-site monitoring of fragrance compositions in products or environments. alwsci.com

Structural Elucidation Tools: While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, which is crucial for the unambiguous characterization of novel derivatives or synthetic intermediates of this compound. alwsci.comresearchgate.net

Table 2: Advanced Analytical Techniques for Terpenoid Acetate Analysis
TechniquePrinciple & ApplicationReference
GC-MS (Gas Chromatography-Mass Spectrometry)Separates and identifies volatile compounds. Used for quality control and purity assessment of this compound. alwsci.com
GC-O (Gas Chromatography-Olfactometry)Combines GC separation with human sensory analysis to identify odor-active compounds. alfa-chemistry.com
SPME (Solid-Phase Microextraction)A solvent-free extraction technique for isolating volatile and semi-volatile compounds from a sample matrix. alwsci.comnih.gov
NMR (Nuclear Magnetic Resonance) SpectroscopyProvides detailed information on molecular structure for unambiguous identification and characterization. alwsci.comresearchgate.net

Comprehensive Environmental Fate and Transport Modeling

Fragrance materials are widely used in consumer products and can enter the environment through various pathways. researchgate.netnih.gov Understanding the environmental fate and transport of this compound is crucial for assessing its ecological impact. Future research should focus on developing comprehensive models that predict its distribution and persistence in different environmental compartments.

Key components of such models would include:

Physicochemical Properties: Essential parameters like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) govern how a chemical moves between air, water, and soil. cdc.gov

Transformation Processes: Modeling should account for both abiotic (e.g., photolysis) and biotic degradation pathways. As a semi-volatile organic compound, a fraction of this compound is expected to volatilize into the atmosphere where it can react with hydroxyl radicals. researchgate.netsemanticscholar.org Its biodegradation in water and soil is another critical removal process. researchgate.net

Transport and Distribution: Models will simulate how the compound is transported through air and water and its tendency to adsorb to soil, sediment, and wastewater sludge, which is a significant removal mechanism for many fragrance compounds. cdc.govresearchgate.net

Integration of Omics Technologies in Natural Product Research

While this compound is a synthetic compound, "omics" technologies (genomics, transcriptomics, and metabolomics) offer powerful tools for discovering naturally occurring structural analogs or novel biosynthetic pathways for its precursors. dntb.gov.uafrontiersin.org This interdisciplinary approach can inspire the development of bio-based production methods.

Future research directions could involve:

Genome Mining: Searching the genomes of plants and microorganisms for genes encoding enzymes, such as terpene synthases (TPSs), that could produce the carbon skeleton of ionones. mdpi.comnih.gov

Transcriptomics and Metabolomics: These technologies can be used in combination to study organisms that produce related terpenoids. nih.govoup.comacs.org By analyzing gene expression and metabolite profiles, researchers can identify the specific genes and pathways responsible for producing valuable precursor molecules. researchgate.net This knowledge can then be transferred to microbial hosts for sustainable production via metabolic engineering. mdpi.com The rapid development of omics has become essential for elucidating the complex biosynthetic pathways of natural products. frontiersin.orgresearchgate.netbenthamscience.com

Advanced Theoretical Investigations and Machine Learning Applications

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological or sensory properties. nih.govnih.gov For this compound, QSAR could be used to predict the odor characteristics of new derivatives, guiding synthetic efforts toward molecules with improved or novel scent profiles. acs.org

Machine Learning (ML) and Computer-Aided Molecular Design (CAMD): ML algorithms can be trained on large datasets of fragrance molecules to predict odor perception from chemical features. mdpi.comnih.gov This allows for the in silico screening and design of new fragrance molecules that meet specific performance criteria, significantly reducing the need for extensive trial-and-error synthesis. mdpi.comtrackmind.comencyclopedia.pub Graph convolutional networks, for example, can learn the relationship between chemical structures and odor descriptors, and this information can be used to predict properties like odor thresholds. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the interactions between fragrance molecules and olfactory receptors, helping to understand the structural basis of scent perception. This knowledge can inform the rational design of new fragrance ingredients. mdpi.com

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
Terpinyl acetate
Artemisinin
Paclitaxel
Isolongifolene

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Tetrahydroionyl acetate in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying volatile sesquiterpenes like this compound, as demonstrated in studies characterizing volatile compounds in plant extracts . For quantification, reverse-phase high-performance liquid chromatography (HPLC) with UV detection can be adapted, similar to protocols used for steroid analysis (e.g., hydrocortisone acetate) . Calibration curves using certified reference standards are critical for accuracy.

Table 1 : Volatile Compounds Identified in Cagaita Pulp (Excerpt)

CompoundClassDetection MethodReference
This compoundSesquiterpeneGC-MS
3-CareneMonoterpeneGC-MS
Hexanoic acidFatty acidGC-MS

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with chromatographic purity checks (e.g., HPLC ≥95% purity). Stability-indicating methods, such as those developed for hydrocortisone acetate, can detect degradation products under stress conditions (e.g., heat, pH extremes) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Prioritize determining logP (lipophilicity), vapor pressure, and solubility in common solvents (e.g., ethanol, DMSO). These properties influence formulation stability and bioavailability in pharmacological studies. Computational tools like COSMOtherm can predict properties if empirical data are lacking.

Advanced Research Questions

Q. How do degradation pathways of this compound vary under different storage conditions, and how can they be mitigated?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify major degradation products (e.g., hydrolysis of the acetate group). Antioxidants like BHT or nitrogen atmospheres may reduce oxidative degradation, as shown in steroid formulations .

Q. What mechanistic insights exist regarding the biosynthesis of this compound in plant systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) and enzyme inhibition assays can map biosynthetic pathways. Sesquiterpene synthases and acetyltransferases are likely involved, analogous to pathways in Arabidopsis for related compounds . Transcriptomic analysis of plant tissues under stress may identify upregulated genes linked to biosynthesis.

Q. How can conflicting data on this compound’s bioactivity be resolved across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure time) and validate compound purity across labs. Meta-analyses should account for matrix effects (e.g., plant extract vs. pure compound). For example, anti-inflammatory assays in murine macrophages showed batch-dependent variability in hydrocortisone acetate studies, resolved by stricter QC protocols .

Table 2 : Key Identifiers for this compound

PropertyValueSource
CAS Registry Number68555-59-9
SynonymsFlorindal, Indoflor
Molecular FormulaC₁₇H₂₈O₂ (predicted)

Methodological Challenges and Contradictions

  • Analytical Sensitivity : GC-MS may fail to detect trace degradation products; LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity .
  • Synthesis Scalability : Traditional esterification (acetic anhydride + terpene alcohol) yields vary due to steric hindrance; enzymatic catalysis (lipases) offers higher selectivity but requires optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.